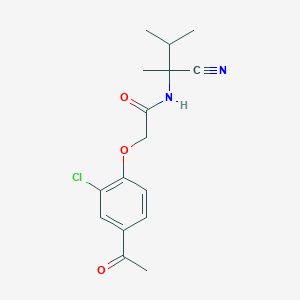![molecular formula C17H13FN2O3 B2432888 (2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide CAS No. 325856-81-3](/img/structure/B2432888.png)
(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include its reactivity, common reactions it undergoes, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. It can also include studying how these properties change under different conditions .Aplicaciones Científicas De Investigación
Synthesis Methodologies
A significant application of this compound is found in the synthesis methodologies that aim to create eco-friendly and efficient processes. For instance, Proença and Costa (2008) described a simple and environmentally friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, highlighting the high yield and atom economy of the process using aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).
Cytotoxic Activities
The potential cytotoxic activities of derivatives of this compound against various cancer cell lines have been explored. For example, Gill, Kumari, and Bariwal (2016) synthesized new 2-imino-2H-chromene-3(N-aryl)carboxamides and investigated their cytotoxic activity against four human cancer cell lines, revealing potent activity in some compounds (Gill, Kumari, & Bariwal, 2016).
Fluorescent Probes for Mitochondria
Derivatives of this compound have been developed as small molecule fluorophores for cellular applications. Guo et al. (2011) developed 2-iminocoumarin-3-carboxamide derivatives as cell-permeable fluorescent dyes with low cytotoxicity, capable of selectively staining mitochondria in living cells (Guo et al., 2011).
Antimicrobial Activity
The antimicrobial activities of related compounds have also been assessed. Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and evaluated their antimicrobial activity, demonstrating that some compounds exhibited notable antimicrobial properties (Ukhov et al., 2021).
Selective Detection of Metal Ions
Coumarin-based derivatives have been investigated for their ability to act as chemosensors for metal ions. Bekhradnia, Domehri, and Khosravi (2016) reported a coumarin derivative that acts as an efficient fluorescent probe for selective detection of Cu(II) ions in aqueous solution, demonstrating the versatility of these compounds in chemical sensing applications (Bekhradnia, Domehri, & Khosravi, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-13-6-7-15-10(8-13)9-14(16(19)21)17(23-15)20-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSQSCYYWFTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one](/img/structure/B2432805.png)
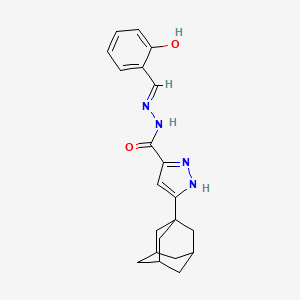
![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)


![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)
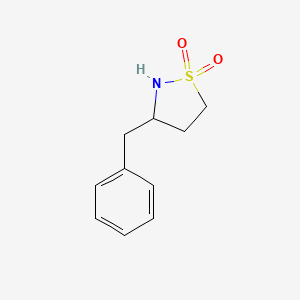
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2432816.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)
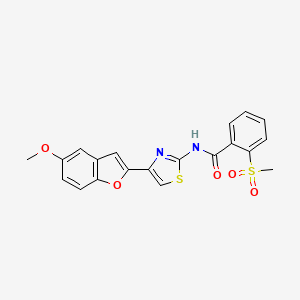
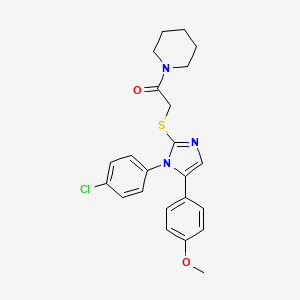
![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)
